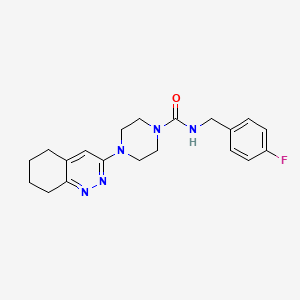

![molecular formula C13H16N6O3 B2804404 2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 876671-31-7](/img/structure/B2804404.png)

2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Imidazole, a component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” is not detailed in the available sources .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications

Chemical Synthesis and Characterization

Acetamide derivatives, including compounds with complex imidazol rings, are subject to extensive chemical synthesis studies. Research in this area often focuses on the synthesis of novel compounds, elucidation of their structures through spectroscopic methods such as NMR, FTIR, MS, and elemental analysis, and the determination of chemical properties like acidity constants (M. Duran & M. Canbaz, 2013). These studies lay the groundwork for further exploration of their potential applications in various fields.

Biological Activities

Several studies have explored the biological activities of acetamide derivatives, especially their anticancer and antimicrobial properties. For instance, derivatives have been synthesized and tested against a panel of human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012). Another aspect of biological activity research includes the evaluation of antimicrobial effects against various bacterial and fungal strains, contributing valuable insights into the development of new antimicrobial agents (Pratibha Sharma et al., 2004).

Catalysis and Material Science Applications

Acetamide derivatives also find applications in catalysis, where they are used as ligands to form metal complexes that serve as catalysts for chemical reactions. For example, manganese(II) complexes of imidazole-based acetamide have been evaluated as catalysts for alkene epoxidation, demonstrating the role of these compounds in facilitating environmentally friendly chemical transformations (Alexia Serafimidou et al., 2008).

Antioxidant Activities

The exploration of antioxidant activities is another area of interest. Compounds such as pyrazole-acetamide derivatives have been synthesized, characterized, and their antioxidant potential evaluated, highlighting their significance in addressing oxidative stress-related conditions (K. Chkirate et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O3/c1-4-17-7(2)5-18-9-10(15-12(17)18)16(3)13(22)19(11(9)21)6-8(14)20/h5H,4,6H2,1-3H3,(H2,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEWHHOPVMZQKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)

![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)